N-(4-ethylphenyl)methanesulfonamide
Description
N-(4-Ethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-ethylphenyl moiety. Sulfonamides are widely studied for their diverse applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27g/mol |
IUPAC Name |
N-(4-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h4-7,10H,3H2,1-2H3 |
InChI Key |
CZBMIJKZUAAENL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares N-(4-ethylphenyl)methanesulfonamide with structurally related sulfonamides, emphasizing substituent effects:
Key Observations :
- In contrast, electron-withdrawing groups (e.g., -NO₂) enhance the acidity of the sulfonamide proton, affecting solubility and reactivity .
- Steric Effects : Bulkier substituents like -C₂H₅ may hinder molecular packing in crystalline states compared to smaller groups like -CH₃, as observed in crystallographic studies of related compounds .
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., -C₂H₅) generally lower melting points due to disrupted crystal packing, as seen in N-(4-methylphenyl) analogs (mp ~150–160°C) versus nitro derivatives (mp >200°C) .
- Spectroscopic Data: ¹H NMR: Ethyl protons (δ ~1.2–1.4 ppm for -CH₂CH₃) and aromatic protons (δ ~7.2–7.5 ppm) differ from methyl (δ ~2.3 ppm) or nitro (δ ~8.0–8.5 ppm) substituents . IR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across derivatives, while -NO₂ groups show distinct peaks (~1520 cm⁻¹) .
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